4-Methoxyphenylthiosemicarbazide

Übersicht

Beschreibung

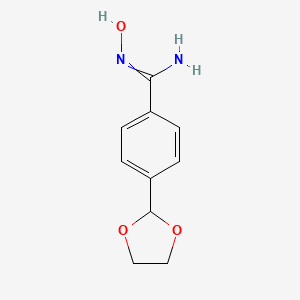

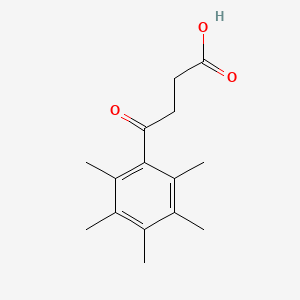

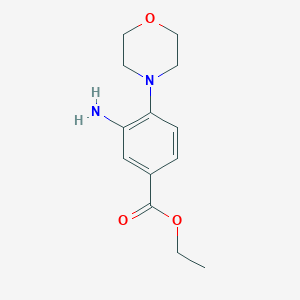

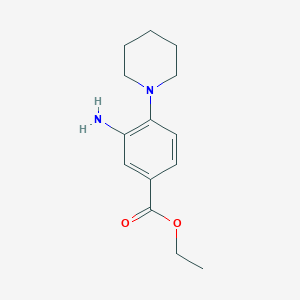

4-Methoxyphenylthiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides. It has a linear formula of C8H11N3OS . It is commonly used in research studies focusing on pharmacology, biochemistry, and organic chemistry.

Synthesis Analysis

The synthesis of 4-Methoxyphenylthiosemicarbazide involves the condensation reaction of various aldehydes or ketones with 4-phenylthiosemicarbazide or thiosemicarbazide . This method of synthesis has the advantages of high yields and good bioactivity .Molecular Structure Analysis

The molecular structure of 4-Methoxyphenylthiosemicarbazide is characterized by a linear formula of C8H11N3OS . It has a molecular weight of 197.26 .Chemical Reactions Analysis

Thiosemicarbazides, such as 4-Methoxyphenylthiosemicarbazide, are potent intermediates for the synthesis of pharmaceutical and bioactive materials . Their reactions with systems containing C=O and C=N groups are particularly important in organic synthesis .Wissenschaftliche Forschungsanwendungen

Medicine

4-Methoxyphenylthiosemicarbazide: has shown potential in the medical field due to its antiproliferative and antioxidant activities. It has been studied for its effectiveness against certain cancer cell lines, including cervical cancer, and its ability to inhibit lipid peroxidation . This compound’s derivatives have also been explored for their nematocidal and antibacterial potential, indicating a broad spectrum of possible therapeutic applications .

Agriculture

In agriculture, 4-Methoxyphenylthiosemicarbazide could play a role in chemical signaling between microbes and plants. This signaling is crucial for plant-microbe interactions, which can enhance plant growth and resistance to pathogens . The compound’s potential in promoting beneficial microbial activity in soil could lead to more sustainable agricultural practices.

Material Science

The applications of 4-Methoxyphenylthiosemicarbazide in material science are not directly documented. However, related compounds, such as thiosemicarbazides, are significant in the synthesis of metal nanoparticles . These nanoparticles have applications in creating environmentally friendly materials with controlled size and shape, which is essential for various industrial processes .

Environmental Science

In environmental science, 4-Methoxyphenylthiosemicarbazide could contribute to the study of biodegradation processes. Understanding how this compound and its derivatives interact with microbial communities in environments like activated sludge can help predict the formation of transformation products and their ecological impacts .

Biochemistry

4-Methoxyphenylthiosemicarbazide: has been linked to the synthesis of new derivatives with tuberculostatic activity . These derivatives have been characterized using spectral analysis and have shown promising results against Mycobacterium tuberculosis , which suggests potential applications in treating tuberculosis .

Pharmacology

In pharmacology, 4-Methoxyphenylthiosemicarbazide derivatives have been evaluated for their anticancer properties. Studies have shown that these derivatives can be more potent than existing drugs like Imatinib in cytotoxic assays against cancer cell lines, highlighting their potential as novel anticancer agents .

Analytical Chemistry

While specific applications of 4-Methoxyphenylthiosemicarbazide in analytical chemistry are not detailed, thiosemicarbazides are often used in the synthesis of analytical reagents. These reagents can be employed in various analytical techniques, including mass spectrometry and chromatography , to detect and quantify other substances .

Chemical Engineering

The role of 4-Methoxyphenylthiosemicarbazide in chemical engineering could involve the development of artificial neural networks (ANNs) for process optimization. ANNs can model complex chemical processes, and thiosemicarbazides may be used in the development of sensors or as part of the process control systems .

Wirkmechanismus

Target of Action

4-Methoxyphenylthiosemicarbazide is a derivative of thiosemicarbazide, which has been shown to have a wide range of biological activities Thiosemicarbazide derivatives have been studied for their potential anticancer properties and their ability to inhibit human carbonic anhydrase .

Mode of Action

It is known that thiosemicarbazide derivatives can interact with their targets, leading to changes in cellular processes . For instance, some thiosemicarbazide derivatives have been found to exhibit anticancer properties by interacting with cancer cells and inhibiting their proliferation .

Biochemical Pathways

Thiosemicarbazide derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways

Pharmacokinetics

A study on thiosemicarbazide derivatives has theoretically studied their adme parameters and pharmacokinetic properties

Result of Action

Thiosemicarbazide derivatives have been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Eigenschaften

IUPAC Name |

(4-methoxyanilino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c1-12-7-4-2-6(3-5-7)10-11-8(9)13/h2-5,10H,1H3,(H3,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPLWVYHXOWMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385073 | |

| Record name | 4-methoxyphenylthiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7382-39-0 | |

| Record name | 4-methoxyphenylthiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)